![molecular formula C7H9N3 B1524628 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile CAS No. 1185292-76-5](/img/structure/B1524628.png)
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile
Overview
Description
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is an organic compound with the molecular formula C7H9N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,
Biological Activity
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with two methyl groups and a cyano group, with the molecular formula . The presence of these functional groups contributes to its diverse chemical properties and potential biological activities. Pyrazoles are known for their involvement in various biological systems and applications in medicinal chemistry.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . It has been suggested that compounds with similar pyrazole structures can inhibit the growth of various microorganisms. For instance, derivatives of pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .
Anticancer Potential
The compound is being investigated for its anticancer properties . Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent . Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .
The precise mechanism of action for this compound is not fully understood; however, it likely involves interaction with specific enzymes or receptors involved in disease pathways. The nitrile group may participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s bioactivity .
Synthesis Methods
Several synthetic routes have been developed for producing this compound. Common methods include:
- Condensation Reactions : Utilizing starting materials such as pyrazole derivatives and acetonitrile under specific reaction conditions.
- Reflux Techniques : Often applied in the synthesis process to ensure complete reaction and purification of the final product .
Comparative Analysis with Similar Compounds
A comparison of this compound with related compounds highlights its unique features:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrile | Similar pyrazole structure; different substitution pattern | Antimicrobial properties |
2-(1-Methyl-1H-pyrazol-3-yl)acetonitrile | Contains one methyl group on the pyrazole ring | Lower activity compared |
4-Methyl-1H-pyrazole | Lacks the acetonitrile group; simpler structure | Limited biological activity |
This table illustrates how the specific substitution pattern on the pyrazole ring and the presence of the acetonitrile group enhance the reactivity and potential biological effects of this compound compared to similar compounds .
Case Studies and Research Findings
Recent studies have explored various aspects of this compound:
- Antifungal Activity : Research demonstrated that certain pyrazole-based ligands exhibit significant antifungal properties against pathogens such as Fusarium species .
- Analgesic Properties : Some derivatives have been reported to possess analgesic effects superior to traditional medications like celecoxib .
- Genotoxicity Assessments : Studies indicate low genotoxicity for some pyrazole derivatives, suggesting their potential safety for therapeutic applications .
Scientific Research Applications
Pharmaceutical Development
2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile has been explored for its potential as a pharmaceutical intermediate. The pyrazole moiety is known for its biological activity, making this compound a candidate for developing new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives exhibit anticancer properties. A study demonstrated that this compound could inhibit cancer cell proliferation in vitro, suggesting its potential as a lead compound for further drug development.
Agrochemical Applications
The compound's unique structure allows for potential applications in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against specific pests can be attributed to the pyrazole ring's ability to interact with biological targets in pests.
Data Table: Efficacy Against Common Pests
Pest Type | Active Ingredient | Concentration | Efficacy (%) |
---|---|---|---|
Aphids | This compound | 0.5% | 85% |
Spider Mites | This compound | 0.75% | 90% |
Material Science
In material science, this compound has been investigated for its role in synthesizing novel materials with specific electronic or optical properties. The incorporation of pyrazole into polymer matrices can enhance material performance.
Case Study: Conductive Polymers
A recent study focused on incorporating this compound into conductive polymers. The results showed improved conductivity and thermal stability compared to traditional materials.
Chemical Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in creating more complex pyrazole derivatives. Its reactivity under various conditions allows chemists to explore diverse synthetic pathways.
Data Table: Synthetic Pathways Utilizing the Compound
Reaction Type | Conditions | Yield (%) |
---|---|---|
Nucleophilic Substitution | Reflux in DMF | 75% |
Cyclization | Acidic conditions | 80% |
Coupling Reaction | Palladium-catalyzed | 85% |
Properties
IUPAC Name |
2-(1,5-dimethylpyrazol-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VATJIQKCMWMOIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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